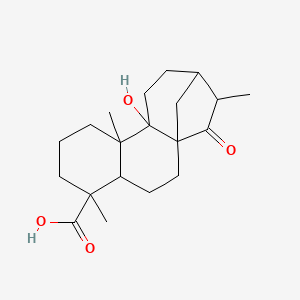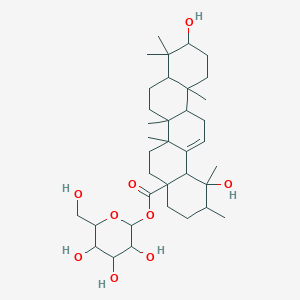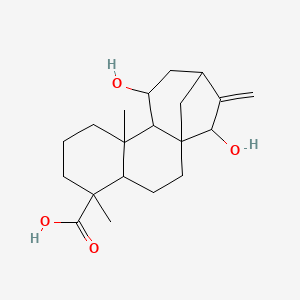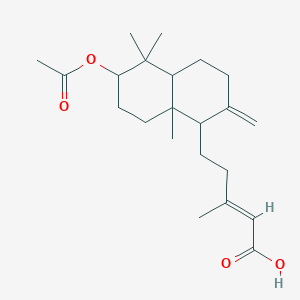
Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- is a useful research compound. Its molecular formula is C24H39NO8 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- including the price, delivery time, and more detailed information at info@benchchem.com.
properties
IUPAC Name |
(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3/t11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYHFZQSAKNQU-YGJBFQRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Hypaconine can undergo hydrolysis in both water and methanol. In water, it forms four identified hydrolysates: benzoylhypaconine, N-demethylacetylhypaconine, pyrhypaconitine, and hypaconine itself. [] In methanol, the reaction yields six hydrolysates: hypaconine, pyrhypaconitine, benzoylhypaconine, 8-methoxyl-hypaconine, dehydration hypaconine, and 8-methoxyl-14-benzoylhypaconine. Interestingly, 8-methoxyl-hypaconine, 8-methoxyl-14-benzoyl-hypaconine, and dehydration hypaconine were identified for the first time as reaction products of hypaconine in methanol. []
Traditional processing techniques like steaming and baking significantly impact the alkaloid profile of Aconitum carmichaeli Debx. These processes generally decrease the concentration of diester-type alkaloids such as aconitine, mesaconitine, and hypaconitine, contributing to the detoxification of the raw material. [, ] Conversely, the levels of monoester-type alkaloids (benzoylaconine, benzoylmesaconine, and benzoylhypaconine) and aminoalcohol-type alkaloids (aconine, mesaconine, and hypaconine) tend to increase initially and then decrease as processing continues. [, ] This suggests that specific processing parameters are crucial for optimizing the balance between reducing toxicity and preserving potentially beneficial alkaloids like hypaconine.
Research comparing the pharmacokinetics of single pure hypaconine and aqueous extract of Fuzi suggests that the route of administration significantly influences its absorption. Oral administration of the aqueous extract resulted in different pharmacokinetic profiles compared to single-compound administration, indicating potentially higher absorption when hypaconine is ingested as part of the complex mixture found in Fuzi decoctions. []
High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) has been successfully used to quantify hypaconine and other aminoalcohol-diterpenoid alkaloids in Aconitum carmichaeli Debx. This method, combined with solid-phase extraction (SPE) for sample preparation, allows for the accurate and repeatable determination of hypaconine in complex matrices like plant extracts. [] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another robust and sensitive technique for determining hypaconine concentrations in biological samples like rat plasma and heart tissue. [, ]
Several structural analogs of hypaconine exist, including mesaconine and beiwutinine. Studies investigating the structure-activity relationship of C19-diterpenoid alkaloids revealed that specific structural features are essential for their cardiac activity. These include an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A. Interestingly, hypaconine, mesaconine, and beiwutinine, all possessing these features, exhibited significant cardiac activity compared to other analogs and even the reference drug. [, ]
While research on hypaconine metabolism is still ongoing, studies using electrospray ionization-mass spectrometry (ESI-MS) have identified new metabolites. In rabbits administered aconitine, a related alkaloid, two new metabolites were found: dehydra-aconine and dehydra-hypaconine. These metabolites were also detected in humans after consuming a medicinal liquor containing Chuanwu (Aconitum carmichaeli Debx.). This suggests a metabolic pathway involving dehydration reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[2-[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8261693.png)
![[1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate](/img/structure/B8261714.png)
![[3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8261720.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-2H-furan-5-one](/img/structure/B8261721.png)
![2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B8261729.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261732.png)

![Methyl 2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B8261743.png)
![Methyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate](/img/structure/B8261749.png)
![methyl 7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B8261751.png)


